molecular formula C9H12BrNO2 B8173215 3-Bromo-5-(2-methoxyethoxy)aniline

3-Bromo-5-(2-methoxyethoxy)aniline

Cat. No.: B8173215
M. Wt: 246.10 g/mol
InChI Key: XGUSPSZYIAVPBQ-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-methoxyethoxy)aniline: is an organic compound with the molecular formula C9H12BrNO2 . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and a 2-methoxyethoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-methoxyethoxy)aniline typically involves the following steps:

    Bromination: Aniline is first brominated to introduce a bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Etherification: The brominated aniline is then subjected to etherification to introduce the 2-methoxyethoxy group at the 5-position. This can be done using 2-methoxyethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-5-(2-methoxyethoxy)aniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Quinones or nitro compounds.

    Reduction Products: Amines or hydroxylamines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Can be used in catalytic processes to form various organic compounds.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-methoxyethoxy)aniline depends on its application:

    In Organic Synthesis: Acts as a nucleophile or electrophile in various reactions.

    In Biological Systems: The aniline moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-bromo-5-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUSPSZYIAVPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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